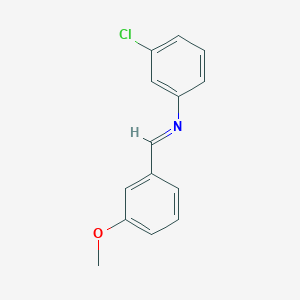

3-Chloro-N-(3-methoxybenzylidene)aniline

Description

3-Chloro-N-(3-methoxybenzylidene)aniline is a Schiff base compound synthesized via the condensation of 3-chloroaniline with 3-methoxybenzaldehyde. Structurally, it features a chloro substituent at the 3-position of the aniline ring and a methoxy group at the 3-position of the benzylidene moiety. This compound has garnered attention in materials science, particularly as a corrosion inhibitor for zinc in acidic environments . Its efficacy is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that impedes corrosive agents. The electronic properties of the molecule, influenced by the electron-withdrawing chloro group and electron-donating methoxy substituent, play a critical role in its reactivity and inhibition efficiency.

Properties

CAS No. |

76553-64-5 |

|---|---|

Molecular Formula |

C14H12ClNO |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-1-(3-methoxyphenyl)methanimine |

InChI |

InChI=1S/C14H12ClNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-10H,1H3 |

InChI Key |

BGDDZVCTWYUNOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-methoxybenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-methoxybenzylidene)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The imine group can be reduced to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of benzaldehydes or benzoic acids.

Reduction: Formation of secondary amines.

Scientific Research Applications

3-Chloro-N-(3-methoxybenzylidene)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Materials Science: Utilized in the development of novel materials, including polymers and dyes.

Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-methoxybenzylidene)aniline depends on its specific application:

Biological Activity: It may interact with cellular targets, such as enzymes or receptors, to exert its antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research.

Corrosion Inhibition: It likely adsorbs onto the metal surface, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

Chloro Position Variants

highlights a comparative study of three positional isomers:

- 2-Chloro-N-(4-methoxybenzylidene)aniline (2-CNMBA)

- 3-Chloro-N-(4-methoxybenzylidene)aniline (3-CNMBA)

- 4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA)

Key findings from density functional theory (DFT) analyses include:

- Fukui Functions : The 3-chloro isomer exhibits higher nucleophilic reactivity at the nitrogen atom of the imine group compared to the 2- and 4-chloro derivatives, enhancing its ability to donate electrons to the zinc surface .

- Inhibition Efficiency : The 3-chloro derivative demonstrated superior corrosion inhibition (75–80% efficiency) compared to 2-CNMBA (60–65%) and 4-CNMBA (70–75%), attributed to optimized electron density distribution and adsorption geometry .

Methoxy Position Variants

The substitution pattern of the methoxy group significantly impacts electronic properties:

- 3-Chloro-N-(3-methoxybenzylidene)aniline vs. However, the 3-methoxy group may enhance electron donation through resonance, balancing steric and electronic effects .

Derivatives with Additional Substituents

3-Chloro-N-(3,4-dimethoxybenzylidene)aniline

This derivative () features a second methoxy group at the 4-position. Key differences include:

- Electron Density: The additional methoxy group increases electron donation, raising the HOMO energy (-5.2 eV vs. -5.5 eV for the mono-methoxy derivative), which may improve metal adsorption .

Fluorinated and Heterocyclic Derivatives

- 3-Chloro-N-(2-fluorobenzyl)aniline (): The electron-withdrawing fluorine atom reduces electron density at the imine group, lowering inhibition efficiency compared to methoxy-substituted analogs.

- 3-Chloro-N-(thiazol-5-ylmethyl)aniline (): The thiazole ring introduces π-acidic character, enabling stronger coordination to metal surfaces. However, steric bulk from the heterocycle may limit adsorption .

Structural and Stability Comparisons

Hydrogen Bonding and Crystal Packing

and emphasize the role of intramolecular hydrogen bonds (e.g., C–H⋯N interactions) and π-π stacking in stabilizing molecular conformations. For example:

- 3-Chloro-N-(2-ethoxynaphthylidene)aniline exhibits a dihedral angle of 61.9° between aromatic rings, reducing conjugation but enhancing π-π interactions (3.73 Å stacking distance) for improved thermal stability .

Tabulated Comparison of Key Compounds

| Compound Name | Substituents | HOMO (eV) | LUMO (eV) | Inhibition Efficiency (%) | CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|---|

| This compound | 3-Cl, 3-OMe | -5.5 | -1.8 | 75–80 | 160.3 |

| 3-Chloro-N-(4-methoxybenzylidene)aniline | 3-Cl, 4-OMe | -5.4 | -1.7 | 70–75 | 158.9 |

| 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline | 3-Cl, 3,4-diOMe | -5.2 | -1.6 | N/A | 166.2 |

| 3-Chloro-N-(2-fluorobenzyl)aniline | 3-Cl, 2-F | -6.1 | -2.2 | 50–55 | 164.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.